2-(3-Phenoxyphenyl)ethanimidamide
Description
2-(3-Phenoxyphenyl)ethanimidamide is an ethanimidamide derivative characterized by a phenoxyphenyl substituent at the 2-position of the ethanimidamide backbone. Ethanimidamides are amidine derivatives with the general structure R-C(=NH)-NH₂, and their biological and chemical properties are heavily influenced by the nature of the R-group substituent.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2O/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H3,15,16) |
InChI Key |
MOMNGOUJBOTOEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 2-(3-Phenoxyphenyl)ethanimidamide, highlighting substituent variations, synthesis yields, molecular properties, and research applications based on the provided evidence:
Key Research Findings
Substituent Effects on Synthesis and Activity :
- Electron-withdrawing groups (e.g., nitro in Compound 24) enhance reactivity, yielding higher synthesis efficiencies (93% vs. 58% for chloro-substituted analogs) .
- Bulky substituents (e.g., ethoxy/methoxy in Compound 35) reduce yields (68%) due to steric hindrance during synthesis .
- Halogenated derivatives (e.g., 2,6-dichlorophenyl in ) are prioritized for industrial applications due to stability but require stringent safety protocols .
Biological Applications: Antiplasmodial Activity: Compounds 18, 24, and 35 demonstrate potency against Plasmodium species, with IC₅₀ values correlating with substituent electronic profiles . Gut Microbiota Modulation: N’-(benzoyloxy)-2-(2,2-dichlorocyclopropyl)ethanimidamide shows strong correlations with Pygmaiobacter and Lachnoclostridium, suggesting a role in depression treatment via metabolic pathways .
Structural Diversity and Pharmacological Potential: Indole- and diazepane-substituted analogs () exhibit unique binding affinities, hinting at applications in neurological disorders . Hydrochloride salts (e.g., ) improve solubility but necessitate careful handling due to hygroscopicity and toxicity risks .
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